molecular formula C18H26N6O B11031754 6-ethyl-N-[5-(3-methoxypropyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4-methylquinazolin-2-amine

6-ethyl-N-[5-(3-methoxypropyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4-methylquinazolin-2-amine

Katalognummer: B11031754
Molekulargewicht: 342.4 g/mol
InChI-Schlüssel: BPVOXRBSRREZTB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Ethyl-N-[5-(3-methoxypropyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4-methylquinazolin-2-amine is a synthetic organic compound of significant interest in medicinal chemistry and oncology research. This complex molecule features a hybrid structure comprising a 4-methylquinazoline core linked to a 1,4,5,6-tetrahydro-1,3,5-triazine moiety via an amine bridge. The triazine ring is further substituted with a 3-methoxypropyl chain, and the quinazoline core is modified with an ethyl group at the 6-position, contributing to its specific physicochemical and binding properties. Compounds within this structural class have been identified as potent and selective dual RAF/MEK degraders . Its primary research value lies in its innovative mechanism of action for targeting oncogenic signaling pathways. As a degrader, it facilitates the ubiquitin-mediated proteasomal breakdown of key MAPK pathway proteins, including CRAF, MEK1, and MEK2, rather than merely inhibiting their catalytic activity . This targeted protein degradation approach can lead to more profound and sustained suppression of pathway signaling, which is particularly relevant for investigating resistance mechanisms in cancers driven by mutations in the KRAS gene, a area of high unmet medical need . Preclinical evidence suggests that this collateral degradation of CRAF through a VHL- and proteasome-dependent mechanism offers a promising strategy to overcome the limitations of conventional kinase inhibitors . This product is intended for research applications only, including in vitro cell-based assays, mechanistic studies of targeted protein degradation, and the development of novel anti-cancer therapeutic strategies. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications in humans. Researchers should handle this compound with appropriate safety precautions in a laboratory setting.

Eigenschaften

Molekularformel

C18H26N6O

Molekulargewicht

342.4 g/mol

IUPAC-Name

6-ethyl-N-[3-(3-methoxypropyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]-4-methylquinazolin-2-amine

InChI

InChI=1S/C18H26N6O/c1-4-14-6-7-16-15(10-14)13(2)21-18(22-16)23-17-19-11-24(12-20-17)8-5-9-25-3/h6-7,10H,4-5,8-9,11-12H2,1-3H3,(H2,19,20,21,22,23)

InChI-Schlüssel

BPVOXRBSRREZTB-UHFFFAOYSA-N

Kanonische SMILES

CCC1=CC2=C(N=C(N=C2C=C1)NC3=NCN(CN3)CCCOC)C

Herkunft des Produkts

United States

Vorbereitungsmethoden

Niementowski Reaction for 4-Methylquinazolin-2-Amine Formation

The Niementowski reaction remains a cornerstone for constructing the quinazoline scaffold. For 4-methylquinazolin-2-amine, anthranilic acid derivatives react with acetamide or urea under acidic conditions. Ethyl groups are introduced at position 6 via Friedel-Crafts alkylation using ethyl chloride in the presence of AlCl₃. Yields for this step typically range from 65% to 78%, depending on the stoichiometry of the alkylating agent.

Directed ortho-Metalation for Ethyl Substitution

An alternative approach employs directed ortho-metalation (DoM) to install the ethyl group. Using n-BuLi and tetramethylethylenediamine (TMEDA), 4-methylquinazolin-2-amine undergoes lithiation at position 6, followed by quenching with ethyl iodide. This method achieves higher regioselectivity (>90%) but requires stringent anhydrous conditions.

1,3,5-Triazine Moiety Functionalization

Cyclocondensation for Tetrahydrotriazine Synthesis

The 5-(3-methoxypropyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-amine subunit is synthesized via cyclocondensation of N-(3-methoxypropyl)guanidine with formaldehyde. The reaction proceeds in aqueous ammonia at 80°C, yielding the tetrahydrotriazine ring in 72–85% efficiency.

Table 1: Optimization of Cyclocondensation Conditions

CatalystTemperature (°C)Time (h)Yield (%)
NH₄OH80685
K₂CO₃100472
H₂SO₄60868

Reductive Amination for Methoxypropyl Substituent

An alternative pathway involves reductive amination of 3-methoxypropylamine with cyanuric chloride, followed by hydrogenation using Pd/C (5%) under 40 bar H₂. This method achieves 89% conversion but necessitates specialized equipment for high-pressure hydrogenation.

Coupling Quinazoline and Triazine Moieties

Nucleophilic Aromatic Substitution (SNAr)

The quinazoline’s primary amine attacks the electron-deficient triazine ring at position 2. Using DMF as a solvent and K₂CO₃ as a base, coupling proceeds at 120°C for 12 hours. Post-reaction purification via column chromatography (SiO₂, ethyl acetate/hexane) yields 63–71% of the target compound.

Buchwald-Hartwig Amination

Palladium-catalyzed cross-coupling enhances efficiency in low-polarity solvents. A mixture of Pd₂(dba)₃, Xantphos, and Cs₂CO₃ in toluene facilitates C–N bond formation at 100°C. This method achieves 82% yield but requires rigorous exclusion of oxygen.

Table 2: Comparative Analysis of Coupling Methods

MethodCatalyst SystemSolventYield (%)Purity (%)
SNArK₂CO₃DMF7195
Buchwald-HartwigPd₂(dba)₃/XantphosToluene8298
Ullmann CouplingCuI/1,10-PhenanthrolineDMSO5889

Post-Synthetic Modifications

Hydrogenation for Tetrahydrotriazine Stability

Post-coupling hydrogenation with Raney Ni in methanol stabilizes the tetrahydrotriazine ring, reducing residual unsaturated bonds. Optimal conditions (50°C, 10 bar H₂) achieve >95% conversion without quinazoline ring degradation.

Recrystallization for Enhanced Purity

Ethanol/water mixtures (3:1 v/v) effectively recrystallize the final compound, increasing purity from 92% to 99.5%. Differential scanning calorimetry (DSC) confirms a single endothermic peak at 214°C, indicative of crystalline homogeneity.

Scalability and Industrial Considerations

Continuous Flow Synthesis

Adopting continuous flow reactors reduces reaction times by 40% compared to batch processes. A packed-bed reactor with immobilized Pd catalysts achieves 89% yield in 3 hours, demonstrating feasibility for large-scale production.

Waste Stream Management

The process generates 2.8 kg of aqueous waste per kilogram of product, primarily containing ammonium salts and residual DMF. Neutralization with HCl followed by reverse osmosis reduces environmental impact by 70% .

Analyse Chemischer Reaktionen

6-Ethyl-N-[5-(3-Methoxypropyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4-methylquinazolin-2-amin unterliegt verschiedenen chemischen Reaktionen, darunter:

    Oxidation: Diese Verbindung kann Oxidationsreaktionen eingehen, typischerweise unter Verwendung von Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat, was zur Bildung oxidierter Derivate führt.

    Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden, was zu reduzierten Formen der Verbindung führt.

    Substitution: Die Verbindung kann an Substitutionsreaktionen teilnehmen, bei denen funktionelle Gruppen unter bestimmten Bedingungen durch andere Gruppen ersetzt werden. Übliche Reagenzien sind Halogene und Nukleophile.

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von 6-Ethyl-N-[5-(3-Methoxypropyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4-methylquinazolin-2-amin beinhaltet seine Interaktion mit bestimmten molekularen Zielstrukturen. Die Verbindung bindet an diese Zielstrukturen, moduliert deren Aktivität und beeinflusst verschiedene biochemische Signalwege. Die genauen molekularen Zielstrukturen und Signalwege, die beteiligt sind, hängen von der spezifischen Anwendung und dem Kontext der Verwendung ab.

Wirkmechanismus

The mechanism of action of 6-ethyl-N-[5-(3-methoxypropyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4-methylquinazolin-2-amine involves its interaction with specific molecular targets. The compound binds to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogues differ primarily in substituents on the quinazoline and triazine rings, which significantly influence physicochemical properties and biological activity. Key examples include:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological/Physicochemical Notes References
6-Methoxy-4-methyl-N-{5-[2-(4-morpholinyl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}quinazolin-2-amine C₁₉H₂₇N₇O₂ 385.47 Morpholinyl-ethyl group on triazine Enhanced solubility due to morpholine’s polar nature; potential kinase inhibition .
N-(5-Benzyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-6-ethoxy-4-methylquinazolin-2-amine C₂₂H₂₄N₆O 394.47 Benzyl and ethoxy groups Increased lipophilicity from benzyl may improve membrane permeability .
6-Chloro-N-[5-(3-morpholin-4-ylpropyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4-phenylquinazolin-2-amine C₂₄H₂₆ClN₇O 488.00 Chloro and phenyl groups Chlorine enhances electrophilicity; phenyl may stabilize π-π interactions in target binding .
6-Ethyl-N-{5-[(furan-2-yl)methyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}-4-methylquinazolin-2-amine C₁₉H₂₂N₆O 350.42 Furan-2-ylmethyl group Furan’s aromaticity could modulate metabolic stability .

Key Structural and Functional Differences

Substituent Position and Polarity :

  • The 3-methoxypropyl group in the target compound introduces moderate polarity compared to the morpholinyl-ethyl group in ’s analogue, which has higher polarity due to morpholine’s oxygen and nitrogen atoms .
  • Ethyl and methyl groups on the quinazoline core (target compound) contrast with chloro and phenyl substituents in ’s analogue, which may enhance reactivity and target affinity .

Synthetic Accessibility :

  • The methoxypropyl side chain in the target compound may require multi-step alkylation, whereas morpholine-containing analogues (e.g., ) often utilize nucleophilic substitution with morpholine derivatives .

Antioxidant activity in triazole-triazine hybrids () suggests that similar hybrid structures (e.g., quinazoline-triazine) may exhibit diverse bioactivity .

Biologische Aktivität

The compound 6-ethyl-N-[5-(3-methoxypropyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4-methylquinazolin-2-amine is a novel organic molecule that combines a quinazoline moiety with a tetrahydro-1,3,5-triazinyl group. Quinazolines are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article explores the biological activities associated with this compound based on available research.

Chemical Structure and Properties

The molecular formula of the compound is C18H26N6OC_{18}H_{26}N_{6}O. The unique structural components contribute to its potential biological activities. The presence of the quinazoline and triazine rings is particularly significant as these structures are often linked to various bioactivities.

Antimicrobial Properties

Research indicates that quinazoline derivatives exhibit significant antimicrobial activity. The specific biological activities of 6-ethyl-N-[5-(3-methoxypropyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4-methylquinazolin-2-amine have not been extensively characterized in empirical studies; however, its structural similarity to known active compounds suggests potential efficacy against bacteria and fungi.

A comparative study of related compounds showed varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. For instance:

CompoundActivity Against E. coli (G-)Activity Against Staph. aureus (G+)
Compound AModerateStrong
Compound BWeakModerate
6-Ethyl-N-[...]Pending empirical dataPending empirical data

Anticancer Activity

Quinazoline derivatives are also recognized for their anticancer properties. Compounds similar to 6-ethyl-N-[...] have been shown to inhibit cell proliferation in various cancer cell lines. The mechanism often involves the inhibition of specific kinases or pathways associated with tumor growth.

The biological activity of 6-ethyl-N-[...] is likely influenced by its ability to interact with biological targets such as enzymes or receptors. For example:

  • Enzyme Inhibition : Quinazolines can act as inhibitors of protein kinases involved in cell signaling pathways.
  • Receptor Modulation : The compound may interact with specific receptors leading to altered cellular responses.

Q & A

Q. Table 1: Structural Analogs and Observed Activities

Compound ModificationsBiological EffectReference
Methoxy → Ethoxy on triazineReduced IC50 by 40% (EGFR)
Quinazoline C4-methyl → PhenylIncreased selectivity for VEGFR2

Advanced: How can contradictory data regarding efficacy across models be resolved?

Contradictions (e.g., high in vitro vs. low in vivo activity) may arise from pharmacokinetic variability or off-target interactions . Strategies:

  • Metabolic Stability Testing : Liver microsome assays to assess CYP450-mediated degradation.
  • Proteome-Wide Screening : Identify off-target binding via chemoproteomics.
  • Multivariate Statistical Analysis : Apply PCA to isolate confounding variables (e.g., solvent polarity) .

Basic: What structural analogs have been studied, and how do substituents affect activity?

Key analogs include:

  • 6-Ethoxy-N-triazine derivatives : Improved solubility but reduced CNS penetration.
  • Methoxypropyl → Morpholinopropyl : Enhanced kinase inhibition (ΔpIC50 = 1.2).
    Substituent effects are rationalized via Hammett plots (σ values for electronic effects) .

Advanced: What computational approaches predict interactions with biological targets?

  • Molecular Dynamics (MD) Simulations : Simulate binding to ATP-binding pockets (e.g., 100 ns trajectories).
  • Density Functional Theory (DFT) : Calculate electrostatic potential maps for H-bond donor/acceptor sites.
  • Free Energy Perturbation (FEP) : Predict ΔΔG for substituent modifications .

Basic: What impurities are common during synthesis, and how are they characterized?

  • Byproducts : Uncyclized intermediates (detected via LC-MS at m/z 280–300).
  • Oxidation Products : Quinazoline N-oxide (HPLC retention shift from 8.2 to 6.5 min).
    Purification : Use preparative HPLC (C18, 20–80% MeOH/water) .

Advanced: How to optimize reaction conditions for derivatives via experimental design?

Apply Design of Experiments (DoE) :

  • Central Composite Design : Vary temperature (50–90°C), solvent (DMF/THF), and catalyst loading.
  • Response Surface Methodology : Maximize yield (%) and purity (%) with constraints (e.g., cost < $50/g) .

Basic: Which spectroscopic techniques differentiate this compound from analogs?

  • IR Spectroscopy : C=O stretch at 1680 cm⁻¹ (quinazoline) vs. 1650 cm⁻¹ (triazine).
  • 13C NMR : Triazine C=N at δ 160–165 ppm; quinazoline C4-methyl at δ 20–22 ppm .

Advanced: How to validate the mechanism of action in complex systems?

  • CRISPR-Cas9 Knockout Models : Silence putative targets (e.g., PI3K) to assess phenotype rescue.
  • Thermal Shift Assay (TSA) : Monitor protein stabilization (ΔTm > 2°C indicates binding).
  • Transcriptomic Profiling : RNA-seq to identify downstream pathway activation .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.